molecular formula C8H14N2O3 B2929537 N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide CAS No. 1798634-78-2

N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide

Cat. No.: B2929537
CAS No.: 1798634-78-2
M. Wt: 186.211
InChI Key: XORIKGKTBZTHEF-UHFFFAOYSA-N
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Description

N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide is a heterocyclic acetamide derivative characterized by a six-membered 1,3-oxazinan ring containing a ketone group at the 2-position. The molecular formula of this compound is C₈H₁₄N₂O₃, with a monoisotopic mass of 186.10045 Da . The oxazinan ring distinguishes it from other acetamide derivatives, as its six-membered structure may confer unique physicochemical properties, such as solubility and metabolic stability. However, conflicting data in erroneously lists sulfur-containing variants (C₈H₁₂N₂O₃S₂), likely due to database cross-referencing errors, necessitating caution when interpreting structural data .

Properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-7(11)9-3-5-10-4-2-6-13-8(10)12/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORIKGKTBZTHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798634-78-2
Record name N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide typically involves the reaction of ethylamine with 2-oxo-1,3-oxazinan-3-yl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical pathways involved in inflammation and pain .

Comparison with Similar Compounds

a. Oxazinan vs. Oxazolidinone Derivatives

  • N-(2-Oxo-3-oxazolidinyl)acetamide (C₅H₈N₂O₃): A five-membered oxazolidinone ring with a ketone group.
  • Morpholin-2-one Derivatives (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide): Feature a morpholine ring fused with a ketone. The morpholinone scaffold introduces bulkier substituents (e.g., acetyl groups) that may improve binding affinity in pharmacological contexts .

b. Indole- and Coumarin-Based Acetamides

  • N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (C₁₄H₁₈N₂O₂): Incorporates an indole moiety linked to the acetamide group. The aromatic indole system enhances UV absorption, making it suitable for spectroscopic studies .
  • N-(2-Oxo-2H-chromen-3-yl)acetamide Derivatives: Coumarin-based structures (e.g., N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide) exhibit fluorescence properties, contrasting with the non-fluorescent oxazinan derivative .

Physicochemical Properties

Property Target Compound Oxazolidinone Derivative Morpholinone Derivative
Molecular Formula C₈H₁₄N₂O₃ C₅H₈N₂O₃ C₂₀H₂₆N₂O₄
Molecular Weight (Da) 186.10 144.13 358.43
Key Functional Groups Oxazinan, acetamide Oxazolidinone, acetamide Morpholinone, isopropylphenyl
Solubility Not reported Likely polar due to oxazolidinone Enhanced by acetyl and sulfonyl groups
  • The oxazinan ring’s conformational flexibility may improve water solubility compared to rigid coumarin derivatives .

Biological Activity

N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its structural properties, biological activity, and relevant research findings.

Structural Information

The compound’s molecular formula is C8H14N2O3C_8H_{14}N_2O_3, with a specific structure represented by the SMILES notation: CC(=O)NCCN1CCCOC1=O. The InChI key for this compound is XORIKGKTBZTHEF-UHFFFAOYSA-N .

Biological Activity Overview

Despite the limited literature directly addressing the biological activity of this compound, several studies on related compounds provide insights into its potential pharmacological properties.

Antimicrobial Activity

Research on similar oxazinan derivatives has indicated promising antimicrobial properties. For instance, compounds containing oxazinan rings have demonstrated effectiveness against various pathogens, including bacteria and protozoa. The mechanism of action often involves interference with microbial metabolic pathways.

Antiparasitic Potential

Compounds structurally related to this compound have shown activity against parasites such as Leishmania donovani and Trypanosoma cruzi. These studies suggest that the oxazinan structure may contribute to the inhibition of growth or survival of these pathogens .

Case Study 1: Antimicrobial Screening

A study screened a series of oxazinan derivatives for their in vitro activity against common pathogens. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial properties .

Case Study 2: Antiparasitic Efficacy

In a comparative study focusing on antiparasitic activities, derivatives of oxazinan were tested against Leishmania species. The results demonstrated that certain modifications to the oxazinan structure enhanced efficacy significantly, with some compounds showing over 30-fold improvement in effectiveness compared to standard treatments like miltefosine . This raises the possibility that this compound could be optimized for similar applications.

Data Tables

Property Value
Molecular Formula C8H14N2O3
Molecular Weight 174.20 g/mol
Predicted CCS (Ų) 141.2 (for [M+H]+)
Inhibitory Concentration MIC values < 10 µg/mL

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